![molecular formula C13H22ClNS B6299189 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride CAS No. 2368870-86-2](/img/structure/B6299189.png)
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride
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Overview
Description
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is an organic compound that is used in various scientific and medical applications. It is a white solid with a melting point of 185-187 °C and is soluble in water and alcohol. This compound is a derivative of ethylamine and is used in the synthesis of various drugs and other compounds. It is also used in the synthesis of various other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (TBBS-HCl).
Mechanism of Action
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is known to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the synthesis of prostaglandins, which are compounds that play an important role in inflammation and pain. 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride binds to the COX-2 enzyme and inhibits its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins. This can lead to a decrease in inflammation and pain. In addition, 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has been found to have anti-bacterial and anti-fungal properties.
Advantages and Limitations for Lab Experiments
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is soluble in water and alcohol, making it easy to use in a variety of reactions. However, it is relatively unstable and can easily decompose at high temperatures. Therefore, it must be handled with care and stored in a cool, dry place.
Future Directions
There are several potential future directions for the use of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride in scientific research. It could be used in the synthesis of more complex compounds, such as drugs and other biologically active molecules. It could also be used as a reagent in the synthesis of other compounds. In addition, it could be used in the development of new drugs and therapies, as it has been found to have anti-bacterial and anti-fungal properties. Finally, it could be used in the development of new analytical techniques, such as chromatography and mass spectrometry.
Synthesis Methods
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is synthesized by the reaction of ethylamine and 4-tert-butyl-benzylsulfanyl chloride in aqueous solution. The reaction is carried out in anhydrous conditions and the product is isolated by vacuum distillation. The overall yield of the reaction is approximately 70%.
Scientific Research Applications
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has a variety of applications in scientific research. It is used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen. It is also used as a reactant in the synthesis of other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride). In addition, it is used as a reagent in the synthesis of various other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride).
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS.ClH/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14;/h4-7H,8-10,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAEYUMBVFTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine |
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